2,6-dichlorobenzyl nicotinate

Description

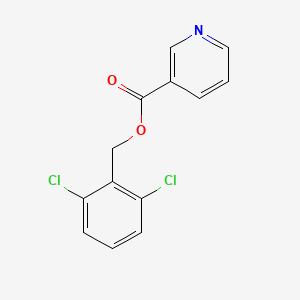

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-11-4-1-5-12(15)10(11)8-18-13(17)9-3-2-6-16-7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNFWOTUMUQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(=O)C2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2,6 Dichlorobenzyl Nicotinate Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of 2,6-dichlorobenzyl nicotinate (B505614) can be systematically dissected by modifying its three main components: the dichlorobenzyl substituent, the nicotinate moiety, and the ester linkage. Each modification provides insights into the molecular requirements for its biological action.

The 2,6-dichloro substitution pattern on the benzyl (B1604629) ring is a critical determinant of the molecule's properties, including its conformation and electronic distribution. Altering the position and nature of these halogen substituents can significantly impact biological activity. For instance, in a study of N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide, a compound with a related dichlorinated phenyl motif, the position of the chlorine atoms was found to be important for its inhibitory activity on the betaine/GABA transporter 1 (BGT1). nih.gov While direct SAR data for 2,6-dichlorobenzyl nicotinate is not extensively available, principles from related series can be informative.

Changing the substitution from 2,6-dichloro to other patterns, such as 2,4-dichloro or 3,4-dichloro, would alter the steric and electronic profile of the molecule. For example, moving a chlorine atom from the ortho (2 or 6) to the meta (3 or 5) or para (4) position could change the molecule's ability to fit into a specific binding pocket. In studies of other benzyl-containing compounds, ortho substitutions have been shown to be critical for maintaining a specific conformation, which can be essential for activity. nih.gov

Replacing chlorine with other halogens, such as fluorine, bromine, or iodine, would also modulate activity. Fluorine, being smaller and more electronegative, might engage in different interactions compared to the larger and more lipophilic chlorine. In some series of compounds, ortho-fluoro or cyano substitutions on a benzyl ring have led to improved inhibitory activity, whereas meta or para substitutions were less effective. nih.gov

Table 1: Hypothetical Impact of Halogen Substitution on the Benzyl Ring on Biological Activity

| Position of Halogen | Nature of Halogen | Expected Impact on Activity | Rationale |

| 2,6- | Chlorine (Cl) | Baseline activity | The parent compound's substitution pattern. |

| 2,4- | Chlorine (Cl) | Potentially altered activity | Changes in steric and electronic profile. |

| 3,5- | Chlorine (Cl) | Likely reduced activity | Loss of ortho-substituent effects. |

| 2- | Fluorine (F) | Potentially enhanced activity | Increased electronegativity, potential for H-bonding. |

| 2- | Bromine (Br) | Potentially altered activity | Increased size and lipophilicity. |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is limited.

The nicotinate portion of the molecule, a pyridine-3-carboxylate, is also a key site for modification. The pyridine (B92270) nitrogen is a hydrogen bond acceptor, a feature often crucial for receptor binding. pnas.orgnih.gov The electronic properties of the pyridine ring can be tuned by introducing various substituents.

Adding electron-donating groups (e.g., methyl, amino) or electron-withdrawing groups (e.g., cyano, nitro) to the pyridine ring would alter the basicity of the pyridine nitrogen and the electronic character of the ester carbonyl. For example, in sesquiterpene pyridine alkaloids, the pyridine ring has been identified as a pharmacologically active center and a core of structural diversity. nih.gov

The position of any new substituent on the pyridine ring is also critical. Substitution at the 2-, 4-, 5-, or 6-position would have distinct effects on the molecule's interaction with its biological target.

Ester linkages are susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and a short duration of action. Replacing the ester group with a bioisostere—a different functional group with similar physical and chemical properties—can improve metabolic stability while retaining biological activity.

Common bioisosteric replacements for esters include amides, oxadiazoles, and triazoles. For example, the replacement of a metabolically weak ethyl ester with a 5-alkyl-oxazole has been shown to be a successful strategy in developing antagonists of the P2Y12 receptor. Amides are generally more stable to hydrolysis than esters. 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are also frequently used as ester bioisosteres due to their similar size, geometry, and electronic properties.

Table 2: Potential Bioisosteric Replacements for the Ester Linkage

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Ester (-COO-) | Amide (-CONH-) | Increased metabolic stability. |

| Ester (-COO-) | 1,2,4-Oxadiazole | Increased metabolic stability, similar geometry. |

| Ester (-COO-) | 1,3,4-Oxadiazole | Increased metabolic stability, altered H-bonding. |

| Ester (-COO-) | Triazole | Increased metabolic stability, potential for new interactions. |

This table illustrates common bioisosteric replacement strategies in medicinal chemistry.

Identification of Key Pharmacophoric Features for Desired Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For nicotinic acid derivatives, a well-established pharmacophore includes a cationic center and a hydrogen bond acceptor. pnas.orgnih.gov In the case of this compound, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a crucial hydrogen bond acceptor. pnas.orgnih.gov

A Hydrophobic Region: The dichlorobenzyl ring provides a significant hydrophobic region that likely interacts with a corresponding hydrophobic pocket in the target protein. The specific 2,6-dichloro substitution pattern dictates the shape and electronic nature of this hydrophobic region.

An Ester Moiety (or bioisostere): The ester group acts as a linker and also possesses hydrogen bond accepting capabilities through its carbonyl oxygen. Its geometry and electronic properties are important for correctly positioning the benzyl and nicotinate moieties.

The spatial relationship between these features is critical for activity. In related compounds, the distance and relative orientation of different parts of the molecule have been shown to be optimal for receptor binding and antagonism. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for this compound derivatives, a dataset of compounds with their corresponding biological activities would be required. Various molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.

Hydrophobic: (e.g., logP) which describes the lipophilicity of the molecule.

Topological: (e.g., connectivity indices) which describe the branching and connectivity of the atoms in the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. Such models have been successfully applied to various classes of compounds, including nitroaromatic compounds and those with antimicrobial activity. nih.govnih.gov

For example, a hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(logP) + c2(HOMO) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could reveal that high lipophilicity and a low HOMO energy are beneficial for activity, guiding the design of new analogues. The validity of the model would need to be rigorously tested through internal and external validation methods.

Interpretation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. These models rely on molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule.

For the specific case of this compound derivatives, there is a lack of published QSAR studies. Consequently, no specific data tables of molecular descriptors or their quantitative correlation to biological activity can be presented. Generally, in the broader class of nicotinic acid esters, descriptors such as lipophilicity (logP), electronic parameters (like Hammett constants), and steric factors are often crucial in determining their activity. For instance, in related anti-inflammatory compounds, optimal lipophilicity is often required for membrane permeability, while electronic effects of substituents on the aromatic rings can influence receptor binding affinity. However, without specific studies on this compound derivatives, any interpretation remains speculative and cannot be substantiated with concrete data.

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement of a molecule, its conformation, is critical for its interaction with biological targets. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand how its shape influences its biological function.

In analogous structures, it has been shown that the relative orientation of aromatic rings and the presence of specific functional groups in a defined spatial arrangement are critical for activity. For example, studies on other bioactive compounds have demonstrated that a particular "bioactive conformation" is necessary for optimal receptor engagement. Without dedicated computational or experimental (e.g., X-ray crystallography) studies on this compound derivatives, a detailed discussion of these aspects remains theoretical.

Computational and Theoretical Chemistry Applications for 2,6 Dichlorobenzyl Nicotinate Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in predicting the interaction between a ligand, such as 2,6-dichlorobenzyl nicotinate (B505614), and a protein target.

Modeling Binding Poses with Predicted Biological Targets

The initial step in molecular docking involves identifying potential biological targets for 2,6-dichlorobenzyl nicotinate. Given its structural similarity to nicotine (B1678760), plausible targets could include nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Computational models of these receptors, often derived from X-ray crystallography or cryo-electron microscopy data, serve as the "lock" into which the "key," this compound, is fitted.

Docking algorithms would then be employed to generate a multitude of possible binding poses of the molecule within the active site of the target receptor. These algorithms score the different poses based on a variety of factors, including steric and electrostatic interactions, to identify the most energetically favorable binding mode. The result is a three-dimensional model illustrating how this compound may orient itself within the protein's binding pocket.

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic Interactions, etc.)

Once the optimal binding pose is predicted, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein can be performed. This analysis is crucial for understanding the stability and specificity of the binding. Key interactions that would be investigated include:

Hydrogen Bonding: The ester group and the nitrogen atom in the pyridine (B92270) ring of this compound could act as hydrogen bond acceptors, forming interactions with donor residues (e.g., tyrosine, serine, threonine) in the receptor's binding site.

Hydrophobic Interactions: The dichlorobenzyl and pyridine rings are aromatic and thus hydrophobic. These regions of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues such as tryptophan, phenylalanine, leucine, and valine within the binding pocket.

Pi-Pi Stacking: The aromatic rings of the ligand could stack with the aromatic side chains of amino acids like tryptophan or tyrosine, further stabilizing the interaction.

The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable complex. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Ester carbonyl oxygen, Pyridine nitrogen | Tyrosine, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | 2,6-dichlorobenzyl ring, Pyridine ring | Tryptophan, Phenylalanine, Leucine, Valine, Isoleucine |

| Pi-Pi Stacking | 2,6-dichlorobenzyl ring, Pyridine ring | Tryptophan, Tyrosine, Phenylalanine, Histidine |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can provide deep insights into the intrinsic properties of this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. For this compound, these calculations would reveal the regions of the molecule most likely to be involved in charge transfer during a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP analysis would likely show negative potential around the ester carbonyl oxygen and the pyridine nitrogen, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

| Parameter | Theoretical Significance for this compound |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researcher.life |

| Molecular Electrostatic Potential | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Reactivity Predictions and Mechanistic Insights

By analyzing the electronic properties derived from quantum chemical calculations, predictions can be made about the reactivity of this compound. For example, the calculated atomic charges and frontier orbital densities can help identify which atoms are most likely to participate in a reaction.

These calculations can also be used to model reaction pathways and transition states, providing mechanistic insights into potential metabolic transformations or chemical degradation processes. For instance, the hydrolysis of the ester bond could be modeled to determine the activation energy and the most likely mechanism.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of the system. mdpi.com An MD simulation of the this compound-receptor complex would involve calculating the forces between all atoms in the system and using these forces to predict their movements over time.

These simulations, which can span from nanoseconds to microseconds, provide valuable information on:

Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over time or if the ligand shifts to a different conformation within the binding site. nih.gov

Conformational Changes: The simulation can reveal how the protein and ligand adapt to each other upon binding. This may include subtle changes in the protein's side chains or larger-scale conformational shifts.

Solvent Effects: MD simulations explicitly include water molecules, allowing for a more realistic representation of the biological environment and the role of water in mediating ligand-protein interactions.

Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

In essence, molecular dynamics simulations offer a "computational microscope" to observe the intricate dance between this compound and its biological target, providing a deeper understanding of the molecular recognition process. researchgate.net

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its rotatable bonds, can exist in numerous conformations, each with a different spatial arrangement of its atoms and a corresponding energy level. The collection of all possible conformations and their relative energies is known as the conformational landscape.

Computational methods are essential for exploring this landscape. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of different conformers. A systematic search or stochastic methods like Monte Carlo simulations can identify low-energy, stable conformations that are most likely to exist under physiological conditions.

Understanding the preferred conformations is crucial because only specific shapes may be able to fit into the binding site of a biological target, such as a receptor or enzyme. For instance, studies on other molecules targeting nicotinic acetylcholine receptors have shown that a specific axial conformation is preferred for optimal binding. nih.gov Computational analysis can determine the energetic barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of it adopting a bioactive shape.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from a computational conformational analysis, showing different spatial arrangements (conformers) and their calculated stability.

| Conformer ID | Dihedral Angle (C-O-CH₂-C) | Relative Energy (kcal/mol) | Population (%) at 298K | Key Feature |

| 1 | 178.5° | 0.00 | 75.2 | Fully extended, lowest energy state |

| 2 | 65.2° | 1.25 | 12.1 | Gauche conformation, partially folded |

| 3 | -68.9° | 1.35 | 10.5 | Gauche conformation, alternative fold |

| 4 | 5.4° | 3.50 | 2.2 | Eclipsed, high-energy transition state |

Ligand Flexibility and Binding Site Adaptability

The interaction between a ligand like this compound and its protein target is a dynamic process. The "induced fit" model suggests that both the ligand and the protein's binding site can change their conformations to achieve optimal binding. Computational techniques are vital for modeling this mutual adaptability.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. While early docking methods often treated the protein as rigid, modern "flexible docking" algorithms allow for side-chain and even backbone movements within the binding site. nih.gov This provides a more realistic and accurate prediction of the binding pose and affinity.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of the dynamic interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. nih.gov These simulations can reveal how the binding site adapts to the ligand and how the ligand's own flexibility influences its binding mode. For example, analysis of similar ligands binding to acetylcholine-binding protein (AChBP), a model for nicotinic receptors, has detailed the key residues involved in van der Waals and other interactions. nih.gov

Table 2: Predicted Interactions of this compound in a Hypothetical Receptor Binding Site This table outlines the types of non-covalent interactions that could be identified through molecular docking and dynamics simulations.

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

| Nicotinate Nitrogen | Tyrosine-A93 | Hydrogen Bond (Cation-π) | 4.1 |

| Ester Carbonyl Oxygen | Tryptophan-B55 | Hydrogen Bond | 2.9 |

| Dichlorobenzyl Ring | Tryptophan-B149 | π-π Stacking | 3.8 |

| Chlorine Atom 1 | Leucine-B119 | Halogen Bond | 3.2 |

| Chlorine Atom 2 | Valine-C46 | van der Waals | 3.5 |

De Novo Design and Virtual Screening for Novel Analogues

Beyond analyzing a single molecule, computational chemistry is instrumental in discovering new and improved compounds. Virtual screening and de novo design are two key strategies for identifying novel analogues of this compound with potentially enhanced properties.

Virtual screening is the process of computationally searching large libraries of chemical compounds to identify those likely to bind to a specific biological target. mdpi.com There are two main approaches:

Ligand-based virtual screening: This method uses the known structure of an active molecule like this compound as a template. The algorithm searches for other molecules in a database that have a similar shape (2D or 3D similarity) or share key chemical features (pharmacophores). nih.gov

Structure-based virtual screening: When the 3D structure of the target protein is known, molecular docking can be used to screen thousands or millions of compounds, scoring each one based on its predicted binding affinity. nih.govmdpi.com This can identify molecules with entirely new chemical scaffolds that are still able to fit the target's binding site.

De novo design is an even more creative computational approach. Instead of searching existing libraries, de novo design algorithms build new molecules from scratch, piece by piece, directly within the constraints of the receptor's binding site. nih.gov The goal is to design an ideal molecule with optimal shape and electrostatic complementarity to the target, potentially leading to highly potent and specific analogues.

Table 3: Hypothetical Hit Compounds from a Virtual Screen for Analogues This table presents a sample output from a structure-based virtual screening campaign, ranking potential new compounds by their predicted binding affinity.

| Hit ID | Docking Score (kcal/mol) | Predicted Key Interactions | Molecular Weight ( g/mol ) | Lipinski's Rule of 5 Violations |

| ZINC123456 | -10.8 | H-bond with Tyr-A93, π-π stacking | 315.2 | 0 |

| ZINC789012 | -10.5 | Cation-π, Halogen bond with Leu-B119 | 340.1 | 0 |

| ZINC345678 | -10.1 | H-bond with Trp-B55 | 298.7 | 0 |

| 2,6-DBN (Reference) | -9.5 | H-bond with Tyr-A93 | 282.12 | 0 |

Preclinical Pharmacokinetics and Metabolism of 2,6 Dichlorobenzyl Nicotinate and Analogues Excluding Human Data

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models

The ADME properties of 2,6-dichlorobenzyl nicotinate (B505614) are predicted to be governed by the enzymatic cleavage of its ester bond, followed by the independent metabolism of the resulting nicotinic acid and 2,6-dichlorobenzyl alcohol.

Metabolic Pathways and Metabolite Identification

The primary metabolic pathway anticipated for 2,6-dichlorobenzyl nicotinate is hydrolysis, catalyzed by esterases present in plasma and tissues, to yield nicotinic acid and 2,6-dichlorobenzyl alcohol.

Nicotinic Acid Metabolism: Following its liberation, nicotinic acid enters its well-established metabolic pathways. In preclinical species, nicotinic acid has two primary metabolic fates: conjugation with glycine (B1666218) to form nicotinuric acid, and its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov The catabolism of NAD subsequently releases nicotinamide, which undergoes methylation and oxidation to produce various metabolites, with the 2-pyridone form being a predominant product excreted in urine. nih.gov In chickens, unique metabolites such as dinicotinylornithine and its mono-nicotinyl derivatives have been identified, showcasing species-specific metabolic routes. oclc.org

2,6-Dichlorobenzyl Alcohol Metabolism: The metabolism of the 2,6-dichlorobenzyl alcohol moiety is expected to involve oxidation and conjugation. Dichlorobenzyl alcohol is known to be metabolized in the liver, with one identified pathway leading to the formation of hippuric acid, which is then excreted in the urine. nih.gov Studies on the related compound 2,6-dichlorobenzonitrile (B3417380) in rabbits and rats have demonstrated that the dichlorobenzyl ring can undergo hydroxylation at various positions, followed by conjugation with glucuronic acid or sulfate (B86663). nih.gov Furthermore, the formation of mercapturic acid derivatives has been indicated, suggesting an initial glutathione (B108866) conjugation. nih.gov In chickens, metabolites of 2,6-dichlorobenzonitrile included hydroxylated and various sulfur-conjugated forms, such as S-glutathione, S-cysteinylglycine, S-cysteine, and S-(N-acetyl)cysteine (mercapturic acid) derivatives. nih.gov

Based on this, the predicted metabolic pathways for this compound are summarized in the table below.

| Parent Compound | Primary Metabolic Reaction | Initial Metabolites | Subsequent Metabolic Pathways | Key Final Metabolites |

| This compound | Ester Hydrolysis | Nicotinic Acid | Conjugation with glycine; Conversion to NAD and subsequent catabolism | Nicotinuric Acid, N-methyl-2-pyridone-5-carboxamide |

| 2,6-Dichlorobenzyl Alcohol | Oxidation; Hydroxylation; Conjugation (Glucuronidation, Sulfation, Glutathione conjugation) | Hippuric Acid, Hydroxylated dichlorobenzyl glucuronides and sulfates, Dichlorobenzyl mercapturic acid |

Enzymatic Transformations (e.g., Ester Hydrolysis)

The initial and rate-determining step in the metabolism of this compound is the enzymatic hydrolysis of its ester linkage. This reaction is catalyzed by a variety of carboxylesterases found in high concentrations in the liver, plasma, and other tissues. nih.gov Studies on a range of nicotinic acid esters have shown that these enzymes efficiently cleave the ester bond to release nicotinic acid. nih.gov

The rate of this hydrolysis can be influenced by the chemical structure of the alcohol component. While specific data for the 2,6-dichlorobenzyl ester is unavailable, it is known that steric hindrance around the ester group can affect the rate of enzymatic cleavage. Enzymes such as esterases from Bacillus subtilis and lipases from Candida antarctica have been shown to be effective in the cleavage of benzyl (B1604629) esters. nih.gov

Bioavailability Considerations in Preclinical Species

The oral bioavailability of this compound will be influenced by its absorption from the gastrointestinal tract and the extent of first-pass metabolism. Nicotinic acid itself is rapidly absorbed. The lipophilicity imparted by the 2,6-dichlorobenzyl group may enhance absorption across biological membranes compared to nicotinic acid alone.

However, the extensive first-pass metabolism, primarily through ester hydrolysis in the gut and liver, will likely result in low systemic exposure to the parent compound. The major circulating metabolites are expected to be nicotinic acid and 2,6-dichlorobenzyl alcohol and their subsequent metabolic products.

Elimination Pathways and Excretion Mechanisms in Preclinical Models

The elimination of metabolites derived from this compound is expected to occur primarily through the kidneys.

Following the metabolism of the parent compound, the resulting metabolites are anticipated to be excreted in the urine. For the nicotinic acid portion, metabolites such as nicotinuric acid and methylated pyridones are the main urinary excretion products. nih.gov

For the 2,6-dichlorobenzyl moiety, preclinical studies on related compounds indicate that after metabolism, up to 90% of the administered dose can be eliminated via the kidneys. nih.gov The identified urinary metabolites of dichlorobenzyl compounds include hydroxylated derivatives and their glucuronide and sulfate conjugates, as well as mercapturic acid derivatives. nih.govnih.gov A minor portion of unchanged substance or metabolites may also be excreted through the feces. nih.gov

The table below outlines the expected elimination pathways for the metabolites of this compound in preclinical models.

| Metabolite Group | Primary Route of Elimination | Excreted Forms |

| Nicotinic Acid Metabolites | Renal | Nicotinuric acid, N-methylated pyridones |

| 2,6-Dichlorobenzyl Alcohol Metabolites | Renal | Hydroxylated dichlorobenzyl glucuronides, Hydroxylated dichlorobenzyl sulfates, Dichlorobenzyl mercapturic acid, Hippuric acid |

Investigation of Compound Stability and Degradation Pathways in Biological and Chemical Environments

The stability of this compound is primarily dictated by the susceptibility of its ester bond to hydrolysis. In biological environments, this hydrolysis is expected to be rapid due to the ubiquitous presence of esterase enzymes.

Chemically, benzyl esters can be cleaved under various conditions. organic-chemistry.org The stability of the 2,6-dichlorobenzyl group itself is generally high. However, under specific in vitro conditions, such as the presence of strong oxidizing agents or specific catalysts, degradation can occur. The dichlorophenyl ring is relatively stable and would require significant biological or chemical transformation to be cleaved.

Advancements in this compound Research Remain Undocumented in Publicly Available Scientific Literature

Despite a structured inquiry into the advanced research directions and future perspectives of the chemical compound this compound, a thorough investigation of publicly accessible scientific databases, patent libraries, and academic journals has revealed a significant absence of specific research data on this molecule.

While the compound is listed in chemical databases under identifiers such as CHEMBL1534997, with the chemical formula C13H9Cl2N2O2, there is no substantive body of research available to detail its pharmacological or biological properties. Consequently, the development of a detailed article focusing on its advanced research applications, as per the requested outline, cannot be fulfilled at this time due to the lack of foundational scientific evidence.

The intended exploration of topics such as the rational design of next-generation analogues, preclinical pharmacokinetic profiles, novel research applications, and integration with high-throughput screening remains speculative without primary data. Scientific inquiry into a specific compound requires a basis of published research, including its synthesis, initial biological screening, and characterization. For this compound, this foundational information is not present in the public domain.

As a class of compounds, nicotinates, which are derivatives of nicotinic acid (niacin), have been a subject of research for their roles in modulating blood flow and inflammatory processes. The introduction of dichlorinated benzyl moiety to the nicotinate structure theoretically offers unique physicochemical properties that could influence its biological activity and pharmacokinetic profile. However, without experimental data, any discussion on these potential attributes would be purely hypothetical.

Advanced Research Directions and Future Perspectives in 2,6 Dichlorobenzyl Nicotinate Research

Multidisciplinary Collaborations in Chemical Biology and Drug Discovery Research (Preclinical Focus)

The preclinical investigation of novel chemical entities like 2,6-dichlorobenzyl nicotinate (B505614) is an inherently multidisciplinary endeavor, demanding a synergistic approach that integrates expertise from various scientific fields. While specific extensive research on 2,6-dichlorobenzyl nicotinate is not widely documented in publicly available literature, the established pathways for the development of related nicotinic acid derivatives provide a clear blueprint for the collaborative efforts required. The journey from a synthesized molecule to a potential drug candidate necessitates a close-knit collaboration between synthetic chemists, pharmacologists, molecular biologists, and computational scientists.

The initial phase of research typically involves synthetic organic chemists who are responsible for the design and efficient synthesis of the target compound, this compound. This process may involve developing novel synthetic routes or optimizing existing ones to produce the compound in sufficient purity and quantity for subsequent biological evaluation.

Once the compound is synthesized, chemical biologists and pharmacologists step in to investigate its biological activity. This phase is crucial for identifying the compound's potential therapeutic applications. Drawing parallels from research on other nicotinic acid derivatives, a primary area of investigation for this compound could be its anti-inflammatory properties. nih.gov For instance, studies on other novel nicotinic acid derivatives have successfully demonstrated significant anti-inflammatory activity. nih.gov This involves a series of in vitro and in vivo assays.

A typical preclinical workflow for a compound like this compound, based on research into related molecules, would involve several collaborative stages:

In Vitro Screening: The initial assessment of biological activity is performed using cell-based assays. For example, to evaluate anti-inflammatory potential, researchers would likely use cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.gov This stage requires the expertise of molecular biologists to perform assays that measure markers of inflammation, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Mechanism of Action Studies: To understand how the compound exerts its effects, further molecular investigations are necessary. This can involve collaborations with biochemists and molecular modelers . Techniques like Western blotting would be used to determine the compound's effect on the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govComputational chemists would employ molecular docking simulations to predict how this compound might bind to the active sites of these enzymes, providing insights into its structure-activity relationship. nih.gov

In Vivo Efficacy Studies: Promising results from in vitro studies pave the way for in vivo testing in animal models. This requires the expertise of animal pharmacologists and pathologists . For assessing anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rats. nih.gov Researchers would measure the reduction in paw swelling over time after administration of the compound.

The table below illustrates the kind of multidisciplinary research findings that would be generated during the preclinical evaluation of a nicotinic acid derivative, using data points analogous to those found in research on related anti-inflammatory compounds.

| Research Stage | Key Discipline(s) | Exemplary Research Finding for a Nicotinic Acid Derivative |

| Synthesis | Synthetic Organic Chemistry | Successful synthesis of the target compound with high purity. |

| In Vitro Anti-inflammatory Screening | Molecular Biology, Pharmacology | Significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. nih.gov |

| Mechanism of Action (Protein Expression) | Molecular Biology, Biochemistry | Dose-dependent reduction in the expression of iNOS and COX-2 proteins in stimulated macrophages. nih.gov |

| Mechanism of Action (Molecular Modeling) | Computational Chemistry | Molecular docking studies predict a stable binding of the compound within the active site of the COX-2 enzyme. nih.gov |

| In Vivo Efficacy | Animal Pharmacology | Statistically significant reduction in paw edema in a rat model of inflammation compared to a control group. nih.gov |

| Safety Profile (Preliminary) | Toxicology, Pathology | Examination of gastric tissue from treated animals to assess for potential ulcerogenic effects. nih.gov |

This collaborative framework ensures a comprehensive evaluation of the compound's therapeutic potential and its underlying mechanism of action. The iterative feedback loop between chemists synthesizing new analogs and biologists testing them is a hallmark of modern drug discovery, allowing for the systematic optimization of a lead compound. While the specific biological targets and therapeutic applications of this compound remain to be fully elucidated, its investigation would undoubtedly follow this well-established multidisciplinary path.

Q & A

Q. For computational modeling of 2,6-dichlorobenzyl-protein interactions, which software and parameters yield reliable binding energy estimates?

- Recommendation : Use Schrödinger Suite (Glide SP/XP scoring) or AutoDock Vina with CHARMM36 force fields. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns NPT ensembles) and compare calculated ΔG values to experimental IC₅₀ data .

Q. How to design kinetic studies for photochemical bromination of 2,6-dichlorotoluene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.